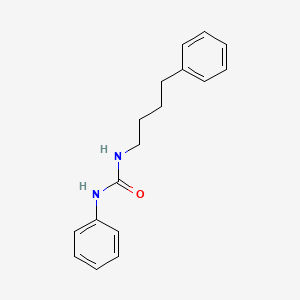
1-Phenyl-3-(4-phenylbutyl)urea
描述
1-Phenyl-3-(4-phenylbutyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety and a 4-phenylbutyl group attached to the other nitrogen atom
作用机制
Target of Action
N-phenyl-N’-(4-phenylbutyl)urea, a derivative of N-phenyl-N’-(4-pyridyl)urea, is known to exhibit cytokinin activity . Cytokinins are a class of plant growth substances that promote cell division and growth. The primary targets of this compound are the cytokinin receptors in plants .
Mode of Action
The compound interacts with its targets, the cytokinin receptors, by mimicking the natural ligands of these receptors, thereby activating them . This activation triggers a cascade of intracellular events leading to the promotion of cell division and growth .
Biochemical Pathways
Upon activation of the cytokinin receptors, the compound affects the cytokinin signaling pathway . This pathway plays a crucial role in regulating plant growth and development, including cell division, leaf senescence, and nutrient mobilization .
Result of Action
The activation of the cytokinin signaling pathway by N-phenyl-N’-(4-phenylbutyl)urea results in enhanced cell division and growth . This can lead to increased biomass production, delayed leaf senescence, and improved nutrient mobilization .
准备方法
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-phenylbutyl)urea can be synthesized through several methods. One common approach involves the reaction of aniline with urea under reflux conditions. The reaction typically involves heating aniline hydrochloride with urea in water, leading to the formation of phenylurea and carbanilide as intermediates . Another method involves the nucleophilic addition of amines to isocyanates, which can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient methods. One such method includes the use of potassium isocyanate and amines in water without organic co-solvents, which provides a mild and environmentally friendly approach . This method is advantageous for large-scale production due to its simplicity and high yield.
化学反应分析
Types of Reactions
1-Phenyl-3-(4-phenylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenyl and butyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted urea derivatives, amines, and various functionalized aromatic compounds .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
相似化合物的比较
1-Phenyl-3-(4-phenylbutyl)urea can be compared with other similar compounds, such as:
1-Phenyl-3-(4-pyridinyl)urea: This compound has a pyridine ring instead of a phenylbutyl group and exhibits different biological activities.
1-Phenyl-3-(4-chlorophenyl)urea: The presence of a chlorine atom in the phenyl ring alters its chemical properties and reactivity.
1-Phenyl-3-(4-methylphenyl)urea: The methyl group affects the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-phenyl-3-(4-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(19-16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZUJHPZGIMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(acetylamino)-4-methoxyphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4869951.png)
![4,7-dimethyl-8-phenyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4869957.png)
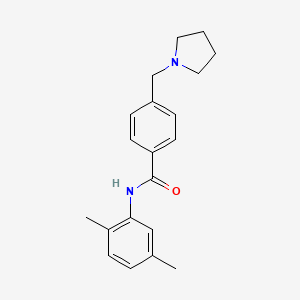
![2-bromo-6-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4869963.png)
![6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4869975.png)
![N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4869983.png)
![3-amino-N-(3-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4869997.png)
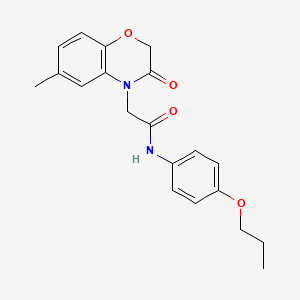
![N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4870007.png)
![(5E)-3-(3-chlorophenyl)-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4870037.png)
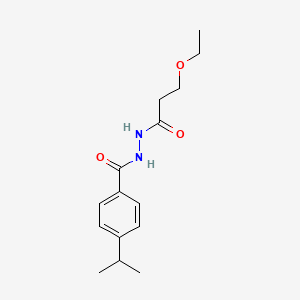
![3-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4870049.png)
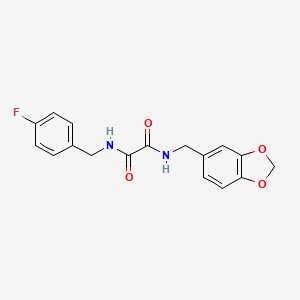
![6-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4870074.png)
